1-Carbamoyl-4-fluorosulfonyloxy-2-methylbenzene
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Overview
Description
1-Carbamoyl-4-fluorosulfonyloxy-2-methylbenzene is an organic compound characterized by the presence of a carbamoyl group, a fluorosulfonyloxy group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Carbamoyl-4-fluorosulfonyloxy-2-methylbenzene typically involves the introduction of the fluorosulfonyloxy group onto a benzene ring followed by the addition of the carbamoyl group. One common method involves the reaction of 4-fluorosulfonyloxy-2-methylbenzoic acid with a carbamoylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Carbamoyl-4-fluorosulfonyloxy-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The carbamoyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles can be used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or other reducing agents can be used for reduction reactions.
Major Products Formed:
- Substitution reactions can yield various derivatives depending on the nucleophile used.
- Oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
- Hydrolysis can result in the formation of carboxylic acids.
Scientific Research Applications
1-Carbamoyl-4-fluorosulfonyloxy-2-methylbenzene has several applications in scientific research:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Carbamoyl-4-fluorosulfonyloxy-2-methylbenzene involves its interaction with specific molecular targets. The fluorosulfonyloxy group can act as an electrophile, reacting with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule. The carbamoyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
1-Carbamoyl-4-fluorosulfonyloxy-2-methylbenzene can be compared with other similar compounds such as:
4-Fluorosulfonyloxybenzoic Acid: Similar structure but lacks the carbamoyl group.
4-Carbamoylbenzenesulfonyl Fluoride: Similar structure but lacks the fluorosulfonyloxy group.
2-Methyl-4-fluorosulfonyloxybenzoic Acid: Similar structure but lacks the carbamoyl group.
Properties
IUPAC Name |
1-carbamoyl-4-fluorosulfonyloxy-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4S/c1-5-4-6(14-15(9,12)13)2-3-7(5)8(10)11/h2-4H,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMZNKDYSNMZCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OS(=O)(=O)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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